molecular formula C25H17ClN4O4S B303550 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE

2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE

Cat. No.: B303550
M. Wt: 504.9 g/mol
InChI Key: CXSIIGSSEFWULK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group, a phenyl ring, and a triazinyl sulfanyl acetamide moiety. It is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE involves multiple steps, starting from the preparation of intermediate compounds. The process typically includes:

    Formation of the chlorophenoxyphenyl intermediate: This step involves the reaction of 4-chlorophenol with a suitable phenyl derivative under controlled conditions.

    Introduction of the triazinyl sulfanyl group: The intermediate is then reacted with 5,6-di(2-furyl)-1,2,4-triazine-3-thiol in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-aminophenoxy)phenyl)acetamide: Similar structure but with an amino group instead of a chlorophenoxy group.

    N-(4-(4-methoxyphenoxy)phenyl)acetamide: Contains a methoxy group instead of a chlorophenoxy group.

Uniqueness

2-{[5,6-BIS(FURAN-2-YL)-1,2,4-TRIAZIN-3-YL]SULFANYL}-N-[4-(4-CHLOROPHENOXY)PHENYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

Molecular Formula

C25H17ClN4O4S

Molecular Weight

504.9 g/mol

IUPAC Name

2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]-N-[4-(4-chlorophenoxy)phenyl]acetamide

InChI

InChI=1S/C25H17ClN4O4S/c26-16-5-9-18(10-6-16)34-19-11-7-17(8-12-19)27-22(31)15-35-25-28-23(20-3-1-13-32-20)24(29-30-25)21-4-2-14-33-21/h1-14H,15H2,(H,27,31)

InChI Key

CXSIIGSSEFWULK-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5

Canonical SMILES

C1=COC(=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C5=CC=CO5

Origin of Product

United States

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